

Biosynthetic pathway of ionones from carotenoid degradation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

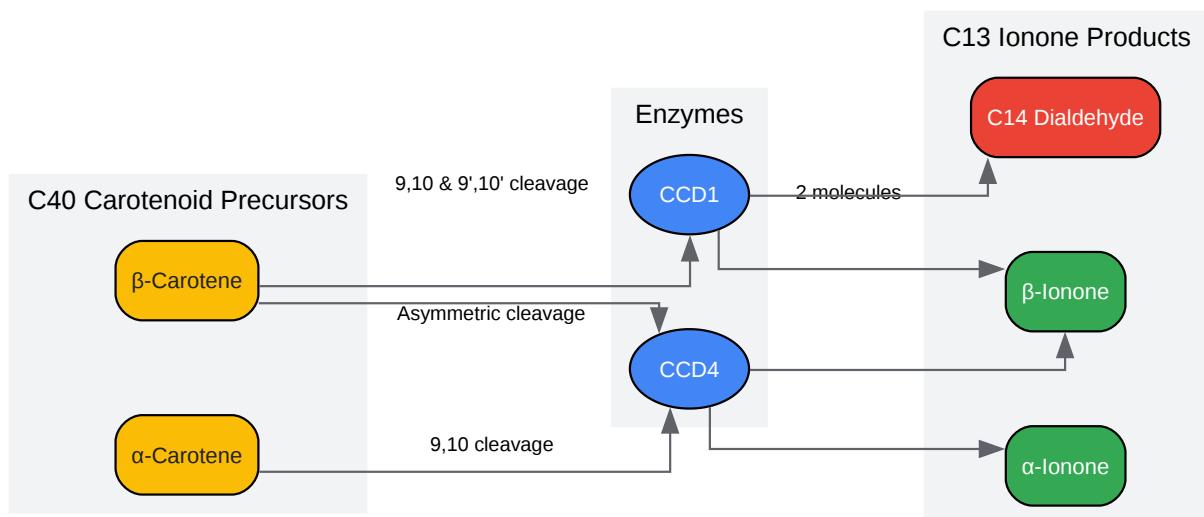
Cat. No.: B093177

[Get Quote](#)

An In-Depth Technical Guide to the Biosynthetic Pathway of Ionones from Carotenoid Degradation

Introduction: The Aromatic Essence of Carotenoids

Ionones, specifically α -ionone and β -ionone, are C13-apocarotenoid compounds that hold significant value in the flavor, fragrance, and pharmaceutical industries.^{[1][2]} Renowned for their characteristic violet and raspberry aromas, these molecules contribute profoundly to the sensory profiles of numerous fruits, flowers, and teas.^{[1][3][4]} Despite their potent aromatic impact, ionones are typically present in plants at very low concentrations.^[5] Their biogenesis is a direct result of the oxidative cleavage of C40 carotenoid precursors, such as β -carotene and α -carotene.^{[2][3][6]} This transformation is not spontaneous; it is a highly specific enzymatic process orchestrated by a unique class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).^{[2][7][8][9]}


This guide provides a comprehensive technical overview of the ionone biosynthetic pathway, from the core enzymatic reactions to the state-of-the-art methodologies employed for its characterization. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic route and its potential for biotechnological exploitation.

The Core Enzymatic Machinery: Carotenoid Cleavage Dioxygenases (CCDs)

The central catalysts in ionone biosynthesis are the Carotenoid Cleavage Dioxygenases (CCDs). These enzymes belong to a superfamily of non-heme iron-dependent proteins that catalyze the oxidative fission of double bonds within the carotenoid polyene chain.[\[7\]](#)[\[10\]](#)[\[11\]](#) The reaction mechanism requires molecular oxygen as a cosubstrate and does not depend on additional cofactors.[\[7\]](#)[\[12\]](#) The CCD family is diverse, with different subfamilies exhibiting distinct substrate specificities and cleavage patterns, which ultimately dictates the apocarotenoid products formed.[\[11\]](#)

- **CCD1 Subfamily:** These are arguably the most prominent enzymes in ionone biosynthesis. CCD1 enzymes are characterized by their ability to perform a symmetrical cleavage of various carotenoid substrates at the 9,10 and 9',10' double bond positions.[\[2\]](#)[\[9\]](#)[\[10\]](#) For instance, the cleavage of β -carotene by CCD1 yields two molecules of the C13 ketone β -ionone and one C14 dialdehyde molecule.[\[8\]](#)[\[9\]](#) CCD1 enzymes are typically found in the cytoplasm, which implies they act on carotenoid substrates that have been transported from their synthesis site in plastids.[\[8\]](#)[\[10\]](#)
- **CCD4 Subfamily:** Members of the CCD4 subfamily are also key players in apocarotenoid production. Unlike CCD1, they often perform an asymmetric cleavage and are located within plastids (chromoplasts and chloroplasts).[\[2\]](#)[\[13\]](#) Their activity can significantly impact the carotenoid content in tissues, influencing the color of flowers and fruits, and they are known to contribute to the formation of β -ionone and other volatile compounds.[\[13\]](#)[\[14\]](#)
- **Other CCDs (CCD7, CCD8):** While primarily known for their sequential role in synthesizing strigolactones (plant hormones), CCD7 and CCD8 can also generate ionone as a byproduct. CCD7 first cleaves a 9-cis- β -carotene to produce 9-cis- β -apo-10'-carotenal and β -ionone.[\[11\]](#) This highlights the metabolic crosstalk and the multifunctional nature of these enzymes.

The specific carotenoid precursor determines the type of ionone produced. β -carotene, with its two β -rings, is the substrate for β -ionone.[\[3\]](#) α -carotene and ϵ -carotene, which contain at least one α -ring, are the precursors for α -ionone.[\[6\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

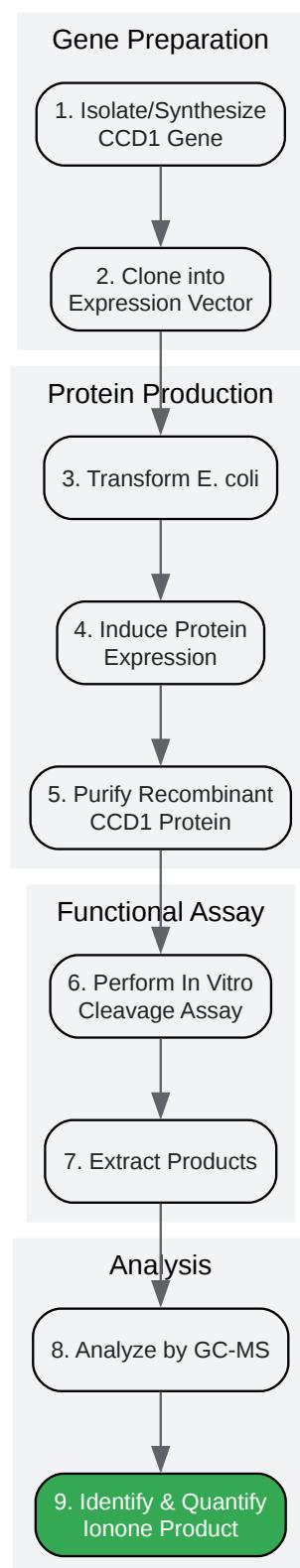
Core biosynthetic pathways of ionone formation.

Methodologies for Pathway Characterization

Elucidating the function of CCD enzymes and quantifying their products requires a robust set of biochemical and analytical techniques. The causality behind these experimental choices is to move from a controlled, single-variable system (*in vitro*) to a more complex, biologically relevant environment (*in vivo*).

In Vitro Characterization of CCD Activity

The primary goal of *in vitro* analysis is to unequivocally determine an enzyme's substrate specificity, kinetic parameters, and the precise identity of its cleavage products in a controlled setting.^{[10][16]} This approach forms the bedrock of enzymatic characterization.


Experimental Protocol: Heterologous Expression and In Vitro Assay of a Plant CCD1

This protocol describes a self-validating system where successful protein expression is confirmed before proceeding to the activity assay, and the final product identification validates the entire workflow.

- Gene Cloning and Heterologous Expression:
 - Rationale: Plant tissues often contain low levels of CCD enzymes and potential inhibitors. Heterologous expression in *Escherichia coli* allows for the production of large quantities of pure, active enzyme.[2][5]
 - Step 1: Obtain the full-length cDNA sequence of the target CCD1 gene from the plant of interest. Codon-optimize the sequence for *E. coli* expression to enhance protein yield.[2]
 - Step 2: Clone the synthesized gene into a suitable expression vector (e.g., pET series or pASK vectors) containing an inducible promoter and an affinity tag (e.g., 6x-His or GST) for purification.[2][17]
 - Step 3: Transform the expression plasmid into a competent *E. coli* strain (e.g., BL21(DE3)).
 - Step 4: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (or anhydrotetracycline for pASK vectors) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
 - Step 5: Harvest the cells by centrifugation and lyse them using sonication or a French press.
- Protein Purification:
 - Rationale: Purification is essential to remove contaminating *E. coli* proteins that could interfere with the assay.
 - Step 1: Centrifuge the cell lysate to pellet debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).
 - Step 2: Wash the column extensively to remove non-specifically bound proteins.
 - Step 3: Elute the purified CCD1 protein using an appropriate elution buffer (e.g., containing imidazole).

- Step 4: Verify protein purity and size using SDS-PAGE. Confirm protein concentration using a Bradford or BCA assay.
- In Vitro Enzyme Activity Assay:
 - Rationale: This core step directly measures the enzyme's ability to cleave the carotenoid substrate.[10][16][18]
 - Step 1: Prepare the carotenoid substrate (e.g., β-carotene) solution. Due to their hydrophobicity, carotenoids must be solubilized using a detergent (e.g., Triton X-100) or delivered in a water-miscible organic solvent (e.g., acetone).[12]
 - Step 2: Set up the reaction mixture in a glass vial. A typical reaction contains:
 - Purified CCD1 enzyme (1-5 µg)
 - Carotenoid substrate (e.g., 20 µM β-carotene)
 - Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
 - FeSO4 (e.g., 1 mM)
 - Catalase (to remove potentially inhibitory H2O2)
 - Step 3: Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-4 hours in the dark. A control reaction without the enzyme should be run in parallel.[19] Successful cleavage is often visible as a decolorization of the yellow/orange carotenoid solution.[18]
 - Step 4: Stop the reaction and extract the apocarotenoid products by adding an equal volume of an organic solvent (e.g., hexane or dodecane) and vortexing vigorously.[20]
 - Step 5: Centrifuge to separate the phases and collect the upper organic phase for analysis.
- Product Identification and Quantification:
 - Rationale: Unambiguous identification of the reaction products is critical to confirm the enzyme's function.

- Step 1: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]
- Step 2: Identify β -ionone by comparing its retention time and mass spectrum with that of an authentic chemical standard.[22]
- Step 3: Quantify the product by generating a standard curve with known concentrations of the authentic standard.

[Click to download full resolution via product page](#)

Experimental workflow for in vitro CCD characterization.

In Vivo Functional Analysis using Engineered Microbes

In vivo systems, particularly engineered microbes, serve a dual purpose: they confirm enzyme function in a cellular environment and act as platforms for the biotechnological production of ionones.[\[16\]](#)[\[23\]](#) By reconstructing the pathway in a host like *E. coli* or *Saccharomyces cerevisiae*, one can validate that the CCD is active and can access its substrate within a cell.

The general principle involves co-expressing the target CCD gene with the necessary carotenogenic genes (e.g., *crtE*, *crtYB*, *crtl* from bacteria like *Pantoea ananatis* or fungi like *Xanthophyllomyces dendrorhous*) that produce the carotenoid substrate, such as β -carotene.[\[5\]](#)[\[8\]](#) The engineered microbe turns a simple carbon source like glucose into the carotenoid, which is then cleaved by the heterologous CCD into ionone. The volatile ionone can be collected from the culture headspace or extracted from the cells and medium for GC-MS analysis.[\[21\]](#)

Quantitative Data and Regulation

The biological and industrial relevance of ionones is underscored by their extremely low odor thresholds and the yields achieved through metabolic engineering.

Table 1: Quantitative Parameters of Ionones and Their Biotechnological Production

Parameter	Compound	Value	Significance
Odor Threshold	β -Ionone	7 ppt (in water)	Possesses a very strong aroma, making it impactful even at trace concentrations. [5]
Odor Threshold	α -Ionone	~0.08 ppb (in wine)	Also a potent aroma compound, contributing to floral and fruity notes. [24]
Reported Titer	β -Ionone	0.5 g/L	Achieved in engineered E. coli, demonstrating the feasibility of microbial production. [23][25]
Reported Titer	β -Ionone	1.0 g/L	Highest reported yield in engineered <i>Yarrowia lipolytica</i> . [23]
Reported Titer	β -Ionone	4.0 g/L	Highest reported yield from food waste hydrolysate using <i>Y. lipolytica</i> . [23]

The biosynthesis of ionones in plants is tightly regulated. The primary control points are:

- Substrate Availability: The size and composition of the carotenoid precursor pool is a major limiting factor. The expression of upstream carotenoid biosynthesis genes directly impacts the potential for ionone production.[\[14\]](#)
- Transcriptional Regulation of CCDs: The expression of CCD genes is often developmentally and environmentally controlled. For example, CCD1 and CCD4 expression is frequently upregulated during fruit ripening and flower development, contributing to the characteristic aroma of these tissues.[\[13\]\[14\]](#) Furthermore, abiotic stresses like UV-B irradiation have been

shown to modulate CCD transcript levels, suggesting a role for apocarotenoids in stress response.[14]

Conclusion and Future Perspectives

The biosynthesis of ionones via carotenoid degradation is a precise enzymatic process governed by the specificity of Carotenoid Cleavage Dioxygenases. The methodologies outlined in this guide, from recombinant protein expression and in vitro assays to in vivo functional analysis in engineered microbes, provide a robust framework for investigating this pathway.

The future of ionone research and production lies heavily in metabolic and protein engineering. By optimizing carotenoid precursor flux, enhancing CCD catalytic efficiency through protein engineering, and scaling up fermentation processes, microbial cell factories can serve as sustainable and high-yield sources of these valuable natural compounds.[6][23][25][26] The continued discovery and characterization of novel CCDs from diverse biological sources will undoubtedly uncover new enzymatic tools with unique specificities, further expanding the palette of naturally derived flavors and fragrances.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research Progress on the Biosynthesis and Regulation of β -Ionone - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. β -Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionone - Wikipedia [en.wikipedia.org]
- 5. Production of β -ionone by combined expression of carotenogenic and plant CCD1 genes in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mediating oxidative stress enhances α -ionone biosynthesis and strain robustness during process scaling up - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic production and in situ separation of natural β -ionone from β -carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in *Dendrobium officinale* [frontiersin.org]
- 14. Frontiers | Metabolism of Carotenoids and β -Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]
- 15. kar.kent.ac.uk [kar.kent.ac.uk]
- 16. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iba-lifesciences.com [iba-lifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. One-pot synthesis of dihydro- β -ionone from carotenoids using carotenoid cleavage dioxygenase and enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient production of the β -ionone aroma compound from organic waste hydrolysates using an engineered *Yarrowia lipolytica* strain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in *Dendrobium officinale* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Efficient production of the β -ionone aroma compound from organic waste hydrolysates using an engineered *Yarrowia lipolytica* strain [frontiersin.org]
- 24. Quantitative determination of α -ionone, β -ionone, and β -damascenone and enantiodifferentiation of α -ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Biosynthetic pathway of ionones from carotenoid degradation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093177#biosynthetic-pathway-of-ionones-from-carotenoid-degradation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com